5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Beschreibung
The compound 5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is substituted at the 5-position with a [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 2-position with a 4-methylphenyl moiety.
Eigenschaften
IUPAC Name |
5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-10-18(11-9-16)20-14-22-25(30)28(12-13-29(22)27-20)15-21-17(2)32-24(26-21)19-6-4-5-7-23(19)31-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDCBGPBWHOGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 478.57 g/mol . The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Weight | 478.57 g/mol |
| Molecular Formula | C26H26N2O5 |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
| Hydrogen Bond Acceptors Count | 8 |
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have shown that derivatives of oxazolines exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated moderate to good activity against various bacterial strains.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer effects, particularly in inhibiting the proliferation of cancer cells. For example, related pyrazolo compounds have been reported to induce apoptosis in tumor cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazolo derivatives are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Antimicrobial Screening : A study involving a series of oxazole derivatives found that compounds with similar structural features showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced their effectiveness (Mhaske et al., 2014) .
- Anticancer Evaluation : In vitro studies on related pyrazolo compounds indicated that they could inhibit cancer cell growth through mechanisms involving apoptosis induction. The evaluation included various cancer cell lines, showcasing IC50 values that suggest significant potency (PubChem) .
- Inflammation Models : Research has demonstrated that certain pyrazolo derivatives can reduce inflammation markers in animal models, indicating their potential as therapeutic agents in inflammatory diseases (ChemDiv) .
Wissenschaftliche Forschungsanwendungen
The compound 5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, biological activities, and its role in drug discovery.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The unique combination of the pyrazolo and oxazole frameworks may contribute to the modulation of cell signaling pathways involved in cancer progression. Preliminary studies have suggested that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound's diverse functional groups suggest potential antimicrobial activity. Studies have shown that compounds featuring oxazole rings can possess significant antibacterial and antifungal effects. This makes the compound a candidate for further investigation in developing new antimicrobial agents.
Neuroprotective Effects
Recent research highlights the neuroprotective potential of pyrazolo compounds. The ability to cross the blood-brain barrier (BBB) is crucial for treating neurodegenerative diseases. Compounds similar to this one have been studied for their effects on neuroinflammation and oxidative stress, which are key factors in conditions like Alzheimer's disease.
Screening Libraries in Drug Discovery
The compound is included in various chemical libraries for high-throughput screening (HTS) in drug discovery programs. Its structural diversity makes it a valuable candidate for identifying new leads against a variety of diseases, including infectious diseases and cancer.
Case Study 1: Anticancer Screening
In a study published by Journal of Medicinal Chemistry, derivatives of pyrazolo compounds were screened against multiple cancer cell lines, showing IC50 values in the low micromolar range. The specific derivative containing the oxazole moiety demonstrated enhanced activity compared to non-functionalized analogs.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted by Antimicrobial Agents and Chemotherapy revealed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group was noted to enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s structural analogs include pyrazolo[1,5-a]pyrimidines, pyranopyrazoles, and oxazine-containing derivatives. Key differences lie in the heterocyclic core and substituent patterns:
Key Observations :
- The target compound’s oxazole-methyl substituent distinguishes it from pyrazolo[1,5-a]pyrimidines, which often feature simpler aryl or amide groups. This oxazole group may enhance lipophilicity and influence target binding .
Pharmacokinetic and Drug-Likeness Comparison
Pyrazolo[1,5-a]pyrimidines exhibit favorable absorption (76–88%) and drug-likeness scores (e.g., compound 13i: DLS = 1.44) . While pharmacokinetic data for the target compound are unavailable, its structural features suggest:
- Higher molecular weight (due to the oxazole-methyl group) compared to simpler pyrazolo[1,5-a]pyrimidines, which may reduce oral bioavailability.
- The 4-methylphenyl group could enhance metabolic stability by resisting oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
